Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 907971-20-4
VCID: VC5362185
InChI: InChI=1S/C15H14N4O2S/c1-10-12(13(20)21-2)8-16-14-17-15(18-19(10)14)22-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
SMILES: CC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3)C(=O)OC
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.36

Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.: 907971-20-4

Cat. No.: VC5362185

Molecular Formula: C15H14N4O2S

Molecular Weight: 314.36

* For research use only. Not for human or veterinary use.

Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 907971-20-4

Specification

CAS No. 907971-20-4
Molecular Formula C15H14N4O2S
Molecular Weight 314.36
IUPAC Name methyl 2-benzylsulfanyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C15H14N4O2S/c1-10-12(13(20)21-2)8-16-14-17-15(18-19(10)14)22-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Standard InChI Key OBPJRHCPZYLPCR-UHFFFAOYSA-N
SMILES CC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3)C(=O)OC

Introduction

Structural and Molecular Characteristics

The molecular architecture of methyl 2-(benzylthio)-7-methyl triazolo[1,5-a]pyrimidine-6-carboxylate comprises a triazolopyrimidine core fused with a triazole ring. Key substituents include:

  • Benzylthio group (-S-CH2_2-C6_6H5_5): Introduces steric bulk and potential hydrophobic interactions with biological targets.

  • Methyl group (-CH3_3): Enhances metabolic stability and modulates electron density within the pyrimidine ring.

  • Carboxylate ester (-COOCH3_3): Improves solubility and serves as a prodrug motif for potential hydrolysis to active carboxylic acid derivatives.

The compound’s planar triazolopyrimidine system enables π-π stacking interactions, while the benzylthio group may participate in hydrogen bonding or van der Waals forces, critical for target binding. Table 1 summarizes its molecular properties.

Table 1: Molecular Properties of Methyl 2-(Benzylthio)-7-Methyl Triazolo[1,5-a]Pyrimidine-6-Carboxylate

PropertyValue
CAS Number907971-20-4
Molecular FormulaC15H14N4O2S\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2\text{S}
Molecular Weight314.36 g/mol
Key Functional GroupsTriazolopyrimidine, Benzylthio, Methyl, Carboxylate

Synthesis and Reaction Pathways

The synthesis of methyl 2-(benzylthio)-7-methyl triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-component reactions (MCRs) or sequential functionalization of preformed triazolopyrimidine cores. A representative route includes:

Knoevenagel Condensation and Cyclization

  • Knoevenagel Intermediate Formation: Ethyl cyanoacetate reacts with benzaldehyde derivatives in the presence of 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst, forming α,β-unsaturated intermediates .

  • Triazole Incorporation: 3-Amino-1,2,4-triazole attacks the Knoevenagel adduct, followed by intramolecular cyclization to yield the triazolopyrimidine scaffold .

  • Thioether Introduction: Benzylthiol undergoes nucleophilic substitution at position 2 of the triazolopyrimidine core, facilitated by base-mediated deprotonation.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield Optimization
Knoevenagel AdductTMDP, Ethanol, 80°C72–85%
CyclizationHCl, Reflux65–78%
Benzylthio SubstitutionK2_2CO3_3, DMF, 60°C50–62%

Mechanistic studies suggest TMDP activates both aldehydes and nitriles via hydrogen bonding, accelerating enolate formation and cyclization . Alternative routes using ionic liquids or porous organic polymers have been reported but remain less efficient .

Biological Activities and Mechanistic Insights

While direct pharmacological data for this compound are sparse, structurally related triazolopyrimidines exhibit:

Anticancer Activity

  • Cell Proliferation Inhibition: Analogous derivatives inhibit kinase signaling pathways (e.g., EGFR, VEGFR) by competing with ATP-binding sites.

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, Caspase-3) and downregulation of Bcl-2 have been observed in leukemia cell lines.

CompoundIC50_{50} (Cancer Cells)Antiviral EC50_{50}
Methyl 2-(benzylthio)-Not reportedNot reported
Ethyl 7-methyl analog8.7 μM (HeLa)12.3 μM (H1N1)

Structure-Activity Relationship (SAR) Analysis

Critical substituents influencing activity include:

  • Benzylthio Group: Enhances lipophilicity and target binding via hydrophobic pockets. Replacement with smaller thioethers (e.g., methylthio) reduces potency .

  • Carboxylate Ester: Methoxy esters improve cell permeability compared to ethyl analogs, as evidenced by higher HeLa cell uptake .

  • Methyl at Position 7: Steric shielding prevents metabolic oxidation, prolonging half-life in vitro.

Future Directions and Applications

  • Drug Development: Prodrug optimization (e.g., hydrolyzable esters) could enhance bioavailability.

  • Targeted Therapies: Conjugation with tumor-homing peptides may improve selectivity .

  • Broad-Spectrum Antivirals: Screening against emerging RNA viruses (e.g., SARS-CoV-2 variants) is warranted .

Comparative Analysis with Ethyl Ester Analog

The ethyl 7-methyl-2-[(4-methylbenzyl)thio] analog (CAS 1306738-68-0) exhibits a molecular weight of 342.42 g/mol and slightly reduced cytotoxicity (IC50_{50} = 11.2 μM in HeLa) . The ethyl ester’s larger size may hinder membrane permeability, underscoring the methyl ester’s pharmacological advantages .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator